molecular formula C17H17NO5S B11163429 Ethyl 2-{[(phenylsulfonyl)acetyl]amino}benzoate

Ethyl 2-{[(phenylsulfonyl)acetyl]amino}benzoate

Cat. No.: B11163429
M. Wt: 347.4 g/mol
InChI Key: CFUSISXMUMOABJ-UHFFFAOYSA-N
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Description

Ethyl 2-{[(phenylsulfonyl)acetyl]amino}benzoate is an organic compound with the molecular formula C15H15NO4S It is a derivative of benzoic acid and features both ester and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(phenylsulfonyl)acetyl]amino}benzoate typically involves the following steps:

    Formation of Phenylsulfonylacetic Acid: This can be achieved by sulfonation of phenylacetic acid.

    Acylation: The phenylsulfonylacetic acid is then acylated with ethyl benzoate under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar steps as the laboratory synthesis, scaled up for larger production volumes. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(phenylsulfonyl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoates and sulfonamides.

Scientific Research Applications

Ethyl 2-{[(phenylsulfonyl)acetyl]amino}benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(phenylsulfonyl)acetyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or bind to receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: A simpler ester without the sulfonamide group.

    Phenylsulfonylacetic acid: Lacks the ester functionality.

    Benzoic acid derivatives: Various derivatives with different functional groups.

Uniqueness

Ethyl 2-{[(phenylsulfonyl)acetyl]amino}benzoate is unique due to the presence of both ester and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H17NO5S

Molecular Weight

347.4 g/mol

IUPAC Name

ethyl 2-[[2-(benzenesulfonyl)acetyl]amino]benzoate

InChI

InChI=1S/C17H17NO5S/c1-2-23-17(20)14-10-6-7-11-15(14)18-16(19)12-24(21,22)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,19)

InChI Key

CFUSISXMUMOABJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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